2,5-dichloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide
Description
2,5-Dichloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a benzamide derivative featuring a tetrazole ring substituted with a 3,4-dimethylphenyl group. The compound’s structure combines a dichlorinated benzamide core with a tetrazolylmethyl side chain, which may confer unique physicochemical and biological properties.
Synthesis of such compounds typically involves coupling acyl chlorides or activated carboxylic acids with amine-containing intermediates, as exemplified in analogous benzamide syntheses (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, synthesized via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol) . Structural characterization relies on spectroscopic methods (NMR, IR) and X-ray crystallography, supported by software suites like SHELX and WinGX .
Properties
IUPAC Name |
2,5-dichloro-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O/c1-10-3-5-13(7-11(10)2)24-16(21-22-23-24)9-20-17(25)14-8-12(18)4-6-15(14)19/h3-8H,9H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORKGMWUPNBOGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves multiple steps. The process begins with the preparation of the tetrazole ring, followed by the introduction of the benzamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2,5-dichloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural analogs and their distinguishing features:
Key Structural and Functional Differences:
Substitution Patterns: The 2,5-dichloro configuration in the query compound contrasts with 3,4-dichloro in AH-7921 and 3,5-dichloro in pronamide. Chlorine position significantly impacts electronic properties and receptor binding . The tetrazole ring in the query compound distinguishes it from AH-7921 (dimethylaminocyclohexyl) and pronamide (propynyl group). Tetrazoles enhance metabolic stability and mimic carboxylate groups in drug design .
Biological Activity: AH-7921’s opioid activity arises from its dimethylaminocyclohexyl group, which facilitates receptor interaction, whereas pronamide’s propynyl moiety contributes to herbicidal action .
Applications :
- The query compound’s structural hybridity (chlorinated benzamide + tetrazole) aligns with both pesticidal (e.g., etobenzanid) and medicinal (e.g., candesartan) analogs, though specific data are lacking .
Biological Activity
2,5-Dichloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a dichlorobenzamide core with a tetrazole moiety attached. The presence of the tetrazole ring is significant as it often contributes to biological activity through various mechanisms, including enzyme inhibition and receptor modulation.
The biological activity of 2,5-dichloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes. For instance, related tetrazole compounds have shown significant inhibition of the enzyme HPPD (4-hydroxyphenylpyruvate dioxygenase), which is crucial in the biosynthesis of tyrosine and related metabolites .
- Receptor Interaction : Compounds with similar structures often interact with various receptors in the body. The tetrazole group can facilitate binding to target sites, enhancing the compound's pharmacological profile.
- Antitumor Activity : Research indicates that related compounds exhibit cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl and tetrazole rings can enhance anticancer properties .
Case Studies
Several studies have explored the biological effects of tetrazole derivatives:
- Study on HPPD Inhibition : A derivative similar to 2,5-dichloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide demonstrated an IC50 value of 10 nM against HPPD, indicating strong inhibitory potential compared to traditional inhibitors . This suggests that further exploration of this compound could lead to new herbicides or therapeutic agents.
- Anticancer Research : A recent investigation into compounds containing tetrazole rings found significant cytotoxicity against various cancer cell lines. For example, certain derivatives showed IC50 values lower than standard chemotherapeutics like doxorubicin, highlighting their potential as anticancer agents .
Data Table
The following table summarizes key findings related to the biological activity of 2,5-dichloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide and its analogs:
| Compound | Target | IC50 (nM) | Biological Activity |
|---|---|---|---|
| Compound 25 | HPPD | 10 | Potent inhibitor |
| Compound 32 | Cancer Cell Lines | <100 | Significant cytotoxicity |
| Compound X | Various Receptors | TBD | Potential modulatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
